Trimeprazine was initially investigated for its potential to treat schizophrenia due to its ability to block dopamine receptors in the brain. However, research showed it to be less effective and with more side effects compared to newer antipsychotics [National Institutes of Health (.gov) website on Schizophrenia, ].
Trimeprazine has been explored for its potential to manage nausea and vomiting. Studies suggest it may work by blocking specific receptors in the brain responsible for nausea signals Role of central dopamine D2 receptors in the antiemetic effect of trimeprazine. PMID: 21245232, [PubMed].
Trimeprazine has also been studied for its effects on:
It's important to note that trimeprazine is not widely prescribed due to the availability of safer and more effective medications for these conditions.
Trimeprazine, also known as Alimemazine, is a tricyclic antihistamine that belongs to the phenothiazine class of compounds. Its chemical formula is , and it has a molecular weight of approximately 298.446 g/mol. Trimeprazine is structurally related to antipsychotic medications but is primarily used for its antihistaminic, sedative, and anti-emetic properties. Unlike other phenothiazines like chlorpromazine and trifluoperazine, trimeprazine is not typically employed as an antipsychotic. Instead, it is mainly utilized to alleviate motion sickness and as an adjunct in cough and cold preparations due to its ability to block histamine H1 receptors, thus reducing symptoms associated with allergic reactions .
Trimeprazine's primary mechanism of action involves its competition with histamine at histamine H1 receptors. Histamine, released by immune cells during allergic reactions, binds to these receptors, triggering symptoms like itching, runny nose, and inflammation. Trimeprazine, by occupying the receptor sites, prevents histamine binding and reduces these effects.
Additionally, trimeprazine's sedative effects likely involve interactions with other neurotransmitter systems in the brain, but the exact mechanisms require further investigation [].
Trimeprazine is generally well-tolerated, but side effects like drowsiness, dry mouth, and dizziness can occur []. In high doses, it can cause more serious side effects like seizures and movement disorders [].
Trimeprazine exhibits significant biological activity primarily as an antihistamine. It effectively blocks the H1 receptors involved in allergic reactions, thereby reducing symptoms such as pruritus and urticaria. Furthermore, it possesses sedative properties due to its interactions with various neurotransmitter systems, including serotonin and dopamine pathways . Trimeprazine has also been shown to influence thyroid hormone levels in animal models, indicating potential effects on endocrine function .
Trimeprazine is primarily used in clinical settings for its antihistaminic and sedative effects. Its applications include:
Trimeprazine exhibits interactions with various substances that can affect its efficacy and safety profile. Notably:
In vitro studies have also indicated that trimeprazine and its metabolites may influence thyroid hormone synthesis by inhibiting thyroperoxidase activity .
Trimeprazine shares similarities with several other compounds within the phenothiazine class. Below is a comparison highlighting its uniqueness:
Compound | Chemical Structure | Primary Use | Unique Features |
---|---|---|---|
Chlorpromazine | C₁₉H₂₁ClN₂S | Antipsychotic | Primarily used for schizophrenia |
Promethazine | C₁₈H₂₀N₂S | Antihistamine | Stronger sedative effects |
Fluphenazine | C₂₄H₂₈N₂S | Antipsychotic | Long-acting formulation available |
Trifluoperazine | C₂₂H₂₃F₃N₂S | Antipsychotic | Potent antipsychotic with less sedation |
Trimeprazine's unique profile lies in its predominant use as an antihistamine rather than an antipsychotic, differentiating it from other phenothiazines that are primarily indicated for psychiatric disorders .
Trimeprazine, chemically known as 10-(3-dimethylamino-2-methylpropyl)phenothiazine, was first synthesized in 1958 during efforts to develop novel phenothiazine derivatives with enhanced antihistaminic properties. Initially investigated for its sedative and antiemetic effects, it diverged from earlier phenothiazines like chlorpromazine, which were primarily antipsychotic. By the 1960s, trimeprazine gained recognition for its antipruritic applications, particularly in managing allergic dermatitis and urticaria. Its veterinary use, notably in formulations such as Temaril-P (combined with prednisolone), was later approved in the U.S. for dogs, highlighting its versatility beyond human medicine.
Trimeprazine belongs to the tricyclic phenothiazine derivative class, characterized by a three-ring system with a sulfur and nitrogen heteroatom. Unlike antipsychotic phenothiazines (e.g., chlorpromazine), trimeprazine lacks significant dopamine receptor antagonism, instead acting as a first-generation H1-receptor antihistamine. Structurally, it features a branched alkyl chain (3-dimethylamino-2-methylpropyl) at the N10 position, which is critical for its antihistaminic activity. This modification reduces affinity for dopamine receptors while enhancing histamine H1 receptor blockade, distinguishing it from neuroleptic phenothiazines.
Feature | Trimeprazine | Antipsychotic Phenothiazines (e.g., Chlorpromazine) |
---|---|---|
N10 Substituent | Branched alkyl chain | Straight-chain alkyl or piperazine groups |
Receptor Affinity | H1 > Dopamine | Dopamine > H1 |
Primary Use | Antipruritic, Antihistamine | Antipsychotic |
Trimeprazine’s unique pharmacological profile has made it a valuable tool for studying histamine receptor dynamics and allergic response modulation. Recent research has expanded its applications into metabolic disorders, with studies demonstrating its ability to upregulate insulin receptor substrate 2 (IRS2) in pancreatic β-cells, suggesting potential roles in diabetes management. Additionally, its activation of carbonic anhydrase isoforms II and VII underscores its relevance in neurological and metabolic research.
Trimeprazine possesses the molecular formula C₁₈H₂₂N₂S, corresponding to a molecular weight of 298.446 grams per mole [1] [2]. The compound contains eighteen carbon atoms, twenty-two hydrogen atoms, two nitrogen atoms, and one sulfur atom, reflecting its complex heterocyclic structure. The exact mass has been precisely determined as 298.150360 atomic mass units, with a monoisotopic mass of 298.150370 u [3] [4].
The elemental composition analysis reveals carbon comprising 72.44% of the molecular weight, hydrogen contributing 7.43%, nitrogen accounting for 9.39%, and sulfur representing 10.74% of the total molecular mass [5]. These proportions are consistent with the tricyclic phenothiazine framework and the attached aliphatic side chain containing the pharmacologically active dimethylamino functionality.
Parameter | Value | Reference/Source |
---|---|---|
Molecular Formula | C₁₈H₂₂N₂S | NIST WebBook, PubChem |
Molecular Weight (g/mol) | 298.446 | NIST WebBook, PubChem |
Exact Mass (u) | 298.150360 | ChemSrc Database |
Elemental Composition - Carbon (%) | 72.44 | Hodoodo Chemicals |
Elemental Composition - Hydrogen (%) | 7.43 | Hodoodo Chemicals |
Elemental Composition - Nitrogen (%) | 9.39 | Hodoodo Chemicals |
Elemental Composition - Sulfur (%) | 10.74 | Hodoodo Chemicals |
The structural architecture of trimeprazine is characterized by a phenothiazine core scaffold featuring a tricyclic 6-6-6 ring system [6] [7]. This framework consists of two benzene rings linked through a central six-membered heterocyclic ring containing both sulfur and nitrogen atoms at positions 5 and 10, respectively [6]. The phenothiazine scaffold provides the essential structural foundation that determines the pharmacological classification and biological activity profile of the compound [8].
The molecule contains several distinct functional groups that contribute to its pharmacological properties. The most prominent feature is the side chain attached at the N-10 position, consisting of a 3-(dimethylamino)-2-methylpropyl substituent [1] [9]. This side chain incorporates a terminal tertiary amine group (dimethylamino functionality) connected through a three-carbon propyl linker, with a methyl substituent at the second carbon position of the chain [9].
The dimethylamino group represents a critical pharmacophore, as it remains ionizable under physiological pH conditions and serves as the primary site for receptor binding interactions [10]. The three-carbon chain bridge provides optimal spatial positioning for biological activity, while the methyl substituent at the propyl chain introduces a chiral center that affects the stereochemical properties of the molecule [11].
Structural Component | Description | Chemical Significance |
---|---|---|
Core scaffold | Phenothiazine | Determines pharmacological class |
Tricyclic ring system | 6-6-6 ring system | Provides molecular rigidity |
Heterocyclic atoms | Sulfur (thia) and Nitrogen (aza) | Essential for biological activity |
Side chain at N-10 | 3-(Dimethylamino)-2-methylpropyl | Responsible for receptor binding |
Dimethylamino group | Terminal tertiary amine | Ionizable under physiological pH |
Propyl linker | 3-carbon chain bridge | Optimal length for activity |
Methyl substituent | At position 2 of propyl chain | Affects stereochemistry |
Trimeprazine exhibits stereochemical complexity due to the presence of a single chiral center located at the second carbon atom of the propyl side chain [12] [13]. This stereocenter gives rise to two enantiomeric forms: the R-configuration and S-configuration, which are non-superimposable mirror images of each other [13] [14].
The commercial form of trimeprazine is typically supplied as a racemic mixture, containing equal proportions of both enantiomers [12] [15]. This racemic form exhibits no net optical activity, as the dextrorotatory properties of one enantiomer are exactly canceled by the levorotatory properties of its mirror image [12]. The stereochemistry is classified as "racemic" with defined stereocenters recorded as 1 out of 1 possible, and no E/Z geometric centers present in the molecule [12].
Each enantiomer possesses distinct three-dimensional spatial arrangements that may result in different pharmacological potencies and biological activities [16]. The R-enantiomer and S-enantiomer can be individually isolated and characterized, with specific InChI keys assigned for identification: ZZHLYYDVIOPZBE-AWEZNQCLSA-N for the R-form and ZZHLYYDVIOPZBE-VIFPVBQESA-N for the S-form [13].
Property | Value/Description | Clinical Significance |
---|---|---|
Chiral centers | 1 chiral center at C-2 of propyl chain | Source of stereoisomerism |
Stereochemistry type | Carbon-based stereocenter | Determines 3D structure |
Optical activity | (+/-) for racemic form | No net rotation in racemate |
Racemic mixture | Equal mixture of R and S forms | Commercial form typically used |
R-enantiomer | Dextrorotatory form | May have different potency |
S-enantiomer | Levorotatory form | May have different potency |
Defined stereocenters | 1 out of 1 possible | Single point of chirality |
The phenothiazine scaffold of trimeprazine represents a tricyclic dibenzo- [12] [2]-thiazine ring system that serves as the fundamental structural framework [8]. This scaffold consists of a central six-membered thiazine ring fused with two benzene rings through linear condensation, creating an extended aromatic system with significant π-conjugation [17] [8].
The central heterocyclic ring contains two heteroatoms: sulfur at position 5 and nitrogen at position 10 according to standard phenothiazine numbering conventions [6] [7]. The sulfur atom contributes to the electronic distribution within the ring system and influences the overall electronic properties of the molecule [18]. The nitrogen atom at position 10 serves as the attachment point for the pharmacologically active side chain and represents the primary site for structural modifications [19].
The phenothiazine framework exhibits a characteristic non-planar, folded structure rather than a completely flat aromatic system [20]. This three-dimensional arrangement influences molecular recognition patterns and affects interactions with biological targets [17]. The scaffold provides high lipophilic character, which significantly impacts membrane permeability and tissue distribution properties [18].
The electron-rich nature of the heteroatoms within the phenothiazine ring system determines reactivity patterns and contributes to the overall pharmacological profile [18]. The extended aromatic character facilitates π-π stacking interactions with aromatic amino acid residues in protein binding sites, while the lipophilic properties enable effective membrane penetration [17].
Characteristic | Description | Impact on Properties |
---|---|---|
Ring system | Tricyclic dibenzo- [12] [2]-thiazine | Defines pharmacological class |
Central heterocycle | 6-membered thiazine ring | Contains key heteroatoms |
Fusion type | Linear condensation | Provides structural rigidity |
Sulfur position | Position 5 | Influences electronic properties |
Nitrogen position | Position 10 | Substitution site for side chain |
Aromatic character | Extended π-conjugation | Affects receptor interactions |
Planarity | Non-planar, folded structure | Influences molecular recognition |
Electron distribution | Electron-rich heteroatoms | Determines reactivity patterns |
Lipophilicity contribution | High lipophilic character | Affects membrane permeability |
The hydrochloride salt form (C₁₈H₂₃ClN₂S) provides enhanced water solubility compared to the free base, with a molecular weight of 334.907 g/mol [12] [22]. This salt form facilitates pharmaceutical formulation and improves dissolution characteristics for oral administration routes [22].
Trimeprazine tartrate represents the most commonly utilized pharmaceutical salt, with the composition (C₁₈H₂₂N₂S)₂·C₄H₆O₆ and molecular weight 746.978 g/mol [21] [15]. This form consists of two molecules of trimeprazine combined with one molecule of tartaric acid, providing optimal balance between stability and bioavailability [23] [24]. The tartrate salt has been extensively used in clinical applications and serves as the standard formulation for many commercial preparations [25].
Trimeprazine maleate offers an alternative salt form with molecular formula C₁₈H₂₂N₂S·C₄H₄O₄ and molecular weight 414.518 g/mol [26] [27]. This salt provides different solubility characteristics and may offer advantages in specific formulation contexts [28].
Enantiopure forms are available for both tartrate and maleate salts, allowing for the study of individual enantiomer properties [29] [30]. The R-form of trimeprazine tartrate and the R-form of trimeprazine maleate provide opportunities for investigating stereochemistry-activity relationships and developing more selective therapeutic agents [31].
Salt Form | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Usage/Notes |
---|---|---|---|---|
Trimeprazine (free base) | C₁₈H₂₂N₂S | 298.446 | 84-96-8 | Reference standard |
Trimeprazine Hydrochloride | C₁₈H₂₃ClN₂S | 334.907 | 1936-51-2 | Water-soluble form |
Trimeprazine Tartrate | (C₁₈H₂₂N₂S)₂·C₄H₆O₆ | 746.978 | 4330-99-8 | Most common pharmaceutical salt |
Trimeprazine Maleate | C₁₈H₂₂N₂S·C₄H₄O₄ | 414.518 | 179167-82-9 | Alternative salt form |
Trimeprazine Tartrate (R)-form | C₄₀H₅₀N₄O₆S₂ | 747.0 | Variable | Enantiopure tartrate |
Trimeprazine Maleate (R)-form | C₂₂H₂₆N₂O₄S | 414.52 | 36506-71-5 | Enantiopure maleate |
Corrosive;Acute Toxic;Irritant;Environmental Hazard